Cyclohexanol, 1-(2-methyl-2-propenyl)-

Description

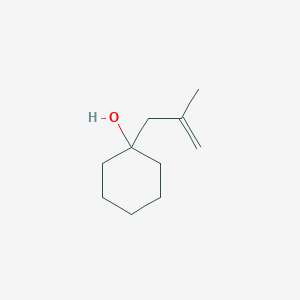

Structure

2D Structure

3D Structure

Properties

CAS No. |

51800-40-9 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-(2-methylprop-2-enyl)cyclohexan-1-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)8-10(11)6-4-3-5-7-10/h11H,1,3-8H2,2H3 |

InChI Key |

FJPCMDZCALCRTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC1(CCCCC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies

Retrosynthetic Analysis of Cyclohexanol (B46403), 1-(2-methyl-2-propenyl)-

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. This process involves a series of disconnections and functional group interconversions (FGIs) that represent the reverse of a chemical reaction.

Disconnection Strategies for the Tertiary Alcohol Moiety

The tertiary alcohol is a key functional group in the target molecule. A primary disconnection strategy for this moiety involves breaking the carbon-carbon bond adjacent to the hydroxyl group. This leads to a cyclohexanone (B45756) precursor and an organometallic reagent.

A common and effective approach is the Grignard reaction . Disconnecting the bond between the cyclohexyl ring and the carbon bearing the hydroxyl group generates a cyclohexanone synthon and a (2-methyl-2-propenyl)magnesium halide synthetic equivalent. The forward reaction would involve the nucleophilic addition of the Grignard reagent to the carbonyl carbon of cyclohexanone.

Table 1: Disconnection of the Tertiary Alcohol Moiety

| Disconnection | Synthon 1 | Synthetic Equivalent 1 | Synthon 2 | Synthetic Equivalent 2 | Forward Reaction |

|---|

Disconnections Involving the Alkenyl Side Chain

Alternatively, the retrosynthetic analysis can focus on the construction of the alkenyl side chain. One strategy involves disconnecting the double bond within the 2-methyl-2-propenyl group. This could be envisioned through a Wittig-type reaction, where the disconnection leads to a ketone and a phosphonium (B103445) ylide. However, a more direct and common approach for this specific side chain is to introduce it as a single unit.

Therefore, the disconnection strategies outlined in the previous section, which treat the (2-methyl-2-propenyl) group as a single nucleophilic entity, are generally more efficient for this target molecule.

Synthon and Synthetic Equivalent Approaches in Target Molecule Synthesis

Synthons are idealized fragments, usually ions, that result from a disconnection. Synthetic equivalents are the real chemical reagents that correspond to these synthons.

In the primary disconnection strategy for Cyclohexanol, 1-(2-methyl-2-propenyl)-, the key synthons and their corresponding synthetic equivalents are:

Cyclohexyl cation synthon: The synthetic equivalent is cyclohexanone . The electrophilic carbonyl carbon of cyclohexanone serves as the target for the nucleophilic attack.

(2-methyl-2-propenyl) anion synthon: The synthetic equivalent is typically a (2-methyl-2-propenyl)magnesium halide (a Grignard reagent) or a (2-methyl-2-propenyl)lithium (an organolithium reagent). These organometallic reagents provide a nucleophilic source of the alkenyl group.

The forward synthesis, therefore, involves the reaction of cyclohexanone with the chosen organometallic reagent, followed by an aqueous workup to protonate the resulting alkoxide and yield the tertiary alcohol.

Application of Computer-Aided Retrosynthesis Tools

In recent years, computer-aided synthesis planning (CASP) has emerged as a valuable tool for organic chemists. mdpi.com These software programs utilize extensive databases of chemical reactions and sophisticated algorithms to propose retrosynthetic pathways for a given target molecule. uou.ac.in

For a molecule like Cyclohexanol, 1-(2-methyl-2-propenyl)-, a chemist could input the structure into a CASP tool such as:

Chematica (Synthia™): This program uses expert-coded rules to generate synthetic routes.

ASKCOS (Automatic System for Knowledge-based Continuous Organic Synthesis): An open-source platform that combines rule-based and machine learning approaches.

IBM RXN for Chemistry: A cloud-based platform that uses artificial intelligence to predict reaction outcomes and design retrosynthetic pathways. libretexts.org

These tools can rapidly generate multiple potential synthetic routes, often including novel or non-obvious disconnections. They can also provide information on reaction conditions, potential side reactions, and the commercial availability of starting materials, thereby accelerating the process of synthesis design. researchgate.net For instance, the software might suggest alternative routes involving different protecting group strategies or less common organometallic reagents, providing the chemist with a broader range of options to consider.

Stereochemical Considerations in Synthesis

The synthesis of Cyclohexanol, 1-(2-methyl-2-propenyl)- does not inherently create a chiral center at the C1 position because two of the substituents on this carbon are identical (the two ends of the cyclohexyl ring from the perspective of the substituent). However, the conformational analysis of the substituted cyclohexanol ring is crucial for understanding its reactivity and physical properties.

Conformational Analysis of the Substituted Cyclohexanol Ring

The cyclohexane (B81311) ring exists predominantly in a chair conformation to minimize angle and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. The relative stability of these conformations is determined by steric interactions.

For Cyclohexanol, 1-(2-methyl-2-propenyl)-, the two key substituents on the C1 carbon are the hydroxyl group and the bulky 2-methyl-2-propenyl group. In a 1,1-disubstituted cyclohexane, both chair conformations will have one substituent in an axial position and the other in an equatorial position.

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value". Larger A-values indicate a greater preference for the equatorial position due to increased steric strain in the axial position. The 2-methyl-2-propenyl group is significantly bulkier than the hydroxyl group.

Therefore, the most stable chair conformation of Cyclohexanol, 1-(2-methyl-2-propenyl)- will be the one where the 2-methyl-2-propenyl group occupies the equatorial position to minimize steric interactions with the axial hydrogens on C3 and C5 (1,3-diaxial interactions). The hydroxyl group would consequently occupy the axial position.

Table 2: Conformational Analysis of Cyclohexanol, 1-(2-methyl-2-propenyl)-

| Conformer | Position of 2-methyl-2-propenyl Group | Position of Hydroxyl Group | Relative Stability |

|---|---|---|---|

| A | Equatorial | Axial | More Stable |

This conformational preference will influence the molecule's reactivity. For example, reactions involving the hydroxyl group may be affected by its axial orientation.

Enantioselective and Diastereoselective Strategies for Analogues and Derivatives

The synthesis of specific stereoisomers of 1-(2-methyl-2-propenyl)cyclohexanol analogues and derivatives is crucial for various applications, particularly in pharmacology and materials science, where the three-dimensional arrangement of atoms can significantly influence biological activity or material properties. Achieving high levels of enantioselectivity and diastereoselectivity in the synthesis of these tertiary alcohols often requires the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of the key bond-forming reactions.

One of the primary strategies for the enantioselective synthesis of related structures involves the asymmetric alkylation of a cyclohexanone precursor. This can be achieved through the use of chiral lithium amides derived from polymer-supported chiral secondary amines. For instance, insoluble cross-linked copolymers of styrene (B11656) and divinylbenzene (B73037) with covalently bonded (S)-2-aminoalkoxy groups have been used to achieve enantioselective α-methylation of cyclohexanone with enantiomeric excesses (ee) up to 94%. researchgate.net While this demonstrates the feasibility of creating a chiral center adjacent to the carbonyl group, the subsequent addition of the 2-methyl-2-propenyl group would still require control of the newly formed tertiary stereocenter.

A more direct approach involves the enantioselective addition of an organometallic reagent to the cyclohexanone carbonyl group. This can be facilitated by the use of chiral ligands that coordinate to the metal center of the reagent, thereby creating a chiral environment around the reactive species. For the synthesis of analogues of Cyclohexanol, 1-(2-methyl-2-propenyl)-, this would involve the use of a chiral catalyst with the methallyl Grignard or a similar organometallic reagent. While specific data for the methallylation of cyclohexanone is not abundant, related enantioselective additions to prochiral ketones have been successfully developed.

Diastereoselective strategies are critical when the cyclohexanone ring is already substituted, possessing one or more stereocenters. The addition of a nucleophile, such as the 2-methyl-2-propenyl Grignard reagent, to a substituted cyclohexanone can be influenced by the existing stereochemistry of the ring. Steric hindrance often dictates the face of the carbonyl that the incoming nucleophile will attack. For instance, in conformationally biased cyclohexanones, if the axial face is sterically hindered by substituents at the C3 and C5 positions, the addition of allylmagnesium halides tends to occur selectively from the equatorial face. nih.gov However, for many substituted cyclohexanones, the additions of Grignard reagents are not highly stereoselective due to the accessibility of both the axial and equatorial faces of the carbonyl group. nih.gov

To overcome this lack of selectivity, organoiron(II) reagents have been shown to exhibit unprecedented stereoselectivity in their addition to substituted cyclohexanones, with carbon-carbon bond formation occurring with 97–100% selectivity from the equatorial direction. rsc.org This suggests that employing a (2-methyl-2-propenyl)iron(II) reagent could be a promising strategy for achieving high diastereoselectivity in the synthesis of derivatives of the target compound.

Strategies for Stereoselective Synthesis of Cyclohexanol Derivatives

| Strategy | Description | Key Reagents/Catalysts | Potential Stereochemical Control | Reference |

|---|---|---|---|---|

| Asymmetric α-Alkylation of Cyclohexanone | Introduction of a chiral center on the cyclohexanone ring prior to the addition of the 2-methyl-2-propenyl group. | Polymer-supported chiral secondary amines, Chiral lithium amides. | High enantioselectivity for the α-alkylation step (up to 94% ee for methylation). | researchgate.net |

| Diastereoselective Grignard Addition | Addition of a Grignard reagent to a substituted cyclohexanone, where the existing stereocenters direct the approach of the nucleophile. | Allylmagnesium halides. | Highly dependent on the substitution pattern of the cyclohexanone ring; can be low unless one face is significantly blocked. | nih.gov |

| Diastereoselective Addition of Organoiron(II) Reagents | Utilizes organoiron(II) reagents for highly stereoselective additions to substituted cyclohexanones. | Organoiron(II) reagents. | Excellent diastereoselectivity (97–100%) for equatorial attack. | rsc.org |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of Cyclohexanol, 1-(2-methyl-2-propenyl)- is essential for developing environmentally responsible and sustainable manufacturing processes. This involves considering the entire lifecycle of the synthesis, from the choice of starting materials to the final product, with a focus on minimizing waste, reducing energy consumption, and using less hazardous substances.

Atom Economy Considerations for Cyclohexanol, 1-(2-methyl-2-propenyl)- Production

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. docbrown.info The Grignard reaction, a common method for synthesizing tertiary alcohols like Cyclohexanol, 1-(2-methyl-2-propenyl)-, can be evaluated for its atom economy.

The synthesis of Cyclohexanol, 1-(2-methyl-2-propenyl)- via the Grignard reaction involves the reaction of cyclohexanone with 2-methyl-2-propenylmagnesium bromide, followed by an aqueous workup.

C₆H₁₀O + C₄H₇MgBr + H₂O → C₁₀H₁₈O + Mg(OH)Br

To calculate the percent atom economy, we use the formula: youtube.com

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of Cyclohexanol, 1-(2-methyl-2-propenyl)- (C₁₀H₁₈O) = 154.25 g/mol

Molecular Weight of Cyclohexanone (C₆H₁₀O) = 98.14 g/mol

Molecular Weight of 2-methyl-2-propenylmagnesium bromide (C₄H₇MgBr) = 160.33 g/mol

Molecular Weight of Water (H₂O) for workup = 18.02 g/mol

Sum of Molecular Weights of Reactants = 98.14 g/mol + 160.33 g/mol + 18.02 g/mol = 276.49 g/mol

% Atom Economy = (154.25 g/mol / 276.49 g/mol ) x 100 ≈ 55.8%

Utilization of Environmentally Benign Reagents and Solvents

The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. rsc.org Grignard reactions have traditionally been carried out in ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). However, these solvents have several drawbacks, including high volatility, flammability, and the potential for peroxide formation. rsc.org

Recent research has focused on identifying greener alternatives. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a promising substitute. researchgate.net Derived from renewable resources like corn cobs and sugarcane bagasse, 2-MeTHF offers several advantages over traditional ethereal solvents:

Higher boiling point and flash point , making it safer to handle. researchgate.net

Lower water miscibility , which simplifies aqueous workups and product extraction, potentially reducing the need for additional extraction solvents. researchgate.net

Greater stability towards acids and bases .

Reduced tendency to form peroxides .

Studies have shown that 2-MeTHF can provide comparable or even superior yields and chemoselectivities in Grignard reactions compared to THF. researchgate.net Cyclopentyl methyl ether (CPME) is another green solvent alternative that is resistant to peroxide formation and has low water miscibility. rsc.org

Comparison of Solvents for Grignard Reactions

| Solvent | Boiling Point (°C) | Flash Point (°C) | Water Solubility (g/100g) | Key Green Attributes | Reference |

|---|---|---|---|---|---|

| Diethyl ether (Et₂O) | 35 | -45 | 6.5 | Traditional solvent, effective for Grignard formation. | researchgate.net |

| Tetrahydrofuran (THF) | 66 | -14 | Miscible | Good solvating properties for Grignard reagents. | researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | -11 | 14 | Derived from renewable resources, safer, easier workup. | researchgate.net |

| Cyclopentyl methyl ether (CPME) | 106 | -1 | 1.1 | Resistant to peroxide formation, low water miscibility. | rsc.org |

Waste Minimization Strategies in Synthetic Pathways

Minimizing waste in the synthesis of Cyclohexanol, 1-(2-methyl-2-propenyl)- aligns with the core principles of green chemistry. The primary waste stream in a typical Grignard synthesis is the magnesium salts generated during the reaction and workup, as well as solvent waste.

Several strategies can be employed to reduce waste:

Process Intensification: The use of continuous flow reactors for Grignard reactions can offer significant advantages over traditional batch processing. Continuous stirred tank reactors (CSTRs) can reduce the process mass intensity (PMI) by up to 30% and minimize the inventory of hazardous materials like elemental magnesium. morressier.com This approach also enhances safety by controlling the exothermic nature of the reaction on a smaller scale at any given time. morressier.com

Solvent Reduction and Recycling: As discussed, using solvents like 2-MeTHF that allow for easier separation from aqueous phases can facilitate solvent recycling. Furthermore, innovative techniques like ball-milling have been developed to produce Grignard reagents with minimal (about one-tenth the conventional amount) or even no organic solvent. sciencedaily.comhokudai.ac.jp This mechanochemical approach not only drastically reduces solvent waste but also allows for the use of organohalides that are poorly soluble in traditional solvents. hokudai.ac.jp

Waste Valorization: Investigating potential uses for the magnesium salt byproducts could turn a waste stream into a valuable resource. For example, exploring their use in construction materials or as a source of magnesium for other chemical processes could contribute to a more circular economy. chemrestech.com

Catalytic Approaches: While the direct Grignard addition is stoichiometric, exploring catalytic methods for the formation of tertiary alcohols could significantly reduce waste. Although not yet standard for this specific transformation, the development of catalytic enantioselective additions of organometallic reagents is an active area of research.

Modern Coupling and Functionalization Reactions

Carbon-Carbon Bond Formation Methodologies for Tertiary Alcohol Construction (e.g., Grignard additions)

The formation of the tertiary alcohol in Cyclohexanol, 1-(2-methyl-2-propenyl)- is a key synthetic step that involves the creation of a new carbon-carbon bond at a quaternary center. The Grignard reaction is a classic and highly effective method for this transformation.

The reaction proceeds via the nucleophilic addition of the Grignard reagent, in this case, 2-methyl-2-propenylmagnesium bromide, to the electrophilic carbonyl carbon of cyclohexanone. The mechanism involves the following key steps:

Formation of the Grignard Reagent: 2-methyl-2-propenyl bromide is reacted with magnesium metal in an anhydrous ether solvent to form 2-methyl-2-propenylmagnesium bromide.

Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of cyclohexanone. The magnesium atom of the Grignard reagent can act as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral alkoxide intermediate.

Protonation: An acidic workup, typically with a dilute aqueous acid, protonates the alkoxide intermediate to yield the final tertiary alcohol product, Cyclohexanol, 1-(2-methyl-2-propenyl)-. pearson.com

The yield of the Grignard addition to cyclohexanone can be influenced by several factors, including the nature of the Grignard reagent, the reaction conditions (temperature, solvent), and the purity of the reactants.

Examples of Grignard Additions to Cyclohexanone

| Grignard Reagent | Product | Reported Yield | Reference |

|---|---|---|---|

| Methylmagnesium bromide | 1-Methylcyclohexanol | - | General Reaction |

| Ethylmagnesium bromide | 1-Ethylcyclohexanol | - | General Reaction |

| Phenylmagnesium bromide | 1-Phenylcyclohexanol | - | pearson.com |

| 2-methyl-2-propenylmagnesium bromide | Cyclohexanol, 1-(2-methyl-2-propenyl)- | - | Target Compound |

Yields can vary significantly based on reaction conditions and are often not reported in general methodology discussions.

While highly reliable, the Grignard reaction has some limitations. The Grignard reagent is a strong base and will react with any acidic protons present in the substrate or solvent. Therefore, all reactants and equipment must be scrupulously dry.

Transformations of the Pendant Alkenyl Moiety

The pendant 2-methyl-2-propenyl group in "Cyclohexanol, 1-(2-methyl-2-propenyl)-" offers a reactive handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton. Key transformations include epoxidation, hydroboration-oxidation, and ozonolysis.

Epoxidation: The double bond of the alkenyl moiety can be readily converted to an epoxide, a versatile functional group that can undergo a variety of nucleophilic ring-opening reactions. The stereochemical outcome of the epoxidation of allylic alcohols can be influenced by the choice of reagent and the presence of the hydroxyl group. For instance, epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) often proceeds with facial selectivity directed by hydrogen bonding with the allylic hydroxyl group. wikipedia.org In cyclic allylic alcohols, this directing effect is most effective when the hydroxyl group is in a pseudo-equatorial position. wikipedia.org Vanadium-based catalysts are also highly selective for the epoxidation of alkenes with allylic alcohols. wikipedia.org

| Reaction | Reagent | Product Functional Group | Stereochemical Consideration |

| Epoxidation | m-CPBA | Epoxide | syn-directing effect of the hydroxyl group |

| Epoxidation | Vanadium catalyst / ROOH | Epoxide | Coordination to the alcohol directs the oxidant |

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond, leading to the corresponding primary alcohol. The reaction typically proceeds with syn-stereochemistry, where the hydrogen and the hydroxyl group are added to the same face of the double bond. wvu.educhemistrysteps.com The use of borane (B79455) (BH₃) complexed with tetrahydrofuran (THF) is common, followed by oxidation with hydrogen peroxide and a base. wvu.educhemistrysteps.com

| Reaction | Reagents | Product Functional Group | Regioselectivity |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Primary Alcohol | Anti-Markovnikov |

Ozonolysis: Ozonolysis provides a method for the oxidative cleavage of the double bond. wikipedia.org Depending on the workup conditions, different carbonyl-containing products can be obtained. A reductive workup, for example, using dimethyl sulfide (B99878) or zinc, will yield a ketone and formaldehyde (B43269) from the 2-methyl-2-propenyl group. wikipedia.orggoogle.com This transformation is particularly useful for degrading the side chain to a more versatile keto functionality. The ozonolysis of tertiary allyl alcohols is a known method for the formation of ketones. google.com

| Reaction | Reagents | Product Functional Groups |

| Ozonolysis (Reductive Workup) | 1. O₃2. (CH₃)₂S or Zn/H₂O | Ketone and Aldehyde |

Catalytic Approaches in Cyclohexanol, 1-(2-methyl-2-propenyl)- Synthesis

Catalytic methods offer efficient and often stereoselective routes to "Cyclohexanol, 1-(2-methyl-2-propenyl)-" and related structures. The primary disconnection for the synthesis of this tertiary alcohol is the addition of a 2-methyl-2-propenyl nucleophile to cyclohexanone. Catalytic approaches have focused on making this addition reaction more efficient and enantioselective.

Asymmetric catalysis, in particular, has been a major focus of research to produce chiral tertiary alcohols. nih.gov While the direct catalytic asymmetric addition of a methallyl group to cyclohexanone to form "Cyclohexanol, 1-(2-methyl-2-propenyl)-" is challenging, related catalytic asymmetric reactions provide a conceptual framework. For example, the direct and enantioselective α-allylation of cyclohexanone can be achieved using singly occupied molecular orbital (SOMO) catalysis with imidazolidinone catalysts. google.com

Another relevant approach is the catalytic asymmetric vinylogous Michael addition. Although this reaction typically functionalizes the γ-position of an enone, it demonstrates the power of organocatalysis in creating stereocenters in cyclic systems. nih.gov For instance, the addition of β-substituted cyclohexenone derivatives to nitroalkenes can be promoted by chiral primary amine catalysts derived from cinchona alkaloids, affording highly functionalized products with high enantiomeric purity. nih.gov

| Catalytic Approach | Catalyst Type | Key Transformation | Potential Application |

| Asymmetric Allylation | Chiral Imidazolidinone | α-allylation of cyclohexanone | Synthesis of chiral precursors |

| Asymmetric Vinylogous Michael Addition | Chiral Primary Amine (Cinchona-derived) | γ-functionalization of cyclohexenone | Creation of stereocenters in a cyclohexanone ring |

Multi-Step Synthesis Pathways to Complex Cyclohexanol Derivatives

"Cyclohexanol, 1-(2-methyl-2-propenyl)-" and its derivatives are valuable building blocks in multi-step synthesis, providing access to a wide range of more complex molecular architectures, including those found in bioactive compounds and natural products. lkouniv.ac.invapourtec.com The design of multi-step syntheses often employs a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. libretexts.org

A common strategy involves using the cyclohexanol derivative as a scaffold and sequentially modifying its functional groups. For instance, the pendant alkenyl group can be transformed as described in section 2.4.2, and the tertiary alcohol can be used as a directing group or converted to other functionalities.

Convergent Synthesis: A powerful approach in multi-step synthesis is the convergent strategy, where different fragments of the target molecule are synthesized separately and then coupled together at a late stage. youtube.com This approach is generally more efficient than a linear synthesis for complex targets. For example, a complex molecule could be envisioned where the cyclohexanol core represents one fragment, which is then coupled with another elaborate fragment.

Domino Reactions: Domino reactions, where a single event triggers a cascade of subsequent reactions, offer an elegant and efficient way to build molecular complexity in a single pot. nih.gov A suitably functionalized derivative of "Cyclohexanol, 1-(2-methyl-2-propenyl)-" could be designed to undergo a domino reaction, rapidly assembling a polycyclic system.

An illustrative (hypothetical) multi-step sequence starting from a derivative of "Cyclohexanol, 1-(2-methyl-2-propenyl)-" could involve:

Protection of the tertiary alcohol: To prevent interference in subsequent steps.

Transformation of the alkenyl group: For example, ozonolysis to a ketone.

Further elaboration of the resulting ketone: Such as an aldol (B89426) condensation or a Wittig reaction to build a more complex side chain.

Deprotection and further functionalization of the tertiary alcohol: If required.

This modular approach allows for the synthesis of a library of related complex molecules by varying the reagents used in each step. The principles of multi-step synthesis are crucial for the creation of new chemical entities with potential applications in various fields. vapourtec.comyoutube.com

Reaction Mechanisms and Pathways

Mechanistic Studies of Alkene-Containing Cyclohexanol (B46403) Transformations

The presence of the 2-methyl-2-propenyl group provides a site for reactions typical of carbon-carbon double bonds. These transformations focus on the reactivity of the π-electrons in the alkene moiety.

Alkenes are electron-rich and function as nucleophiles, readily undergoing electrophilic addition reactions. libretexts.orglibretexts.org The reaction of the propenyl group in Cyclohexanol, 1-(2-methyl-2-propenyl)- with an electrophile, such as a hydrogen halide (HX), proceeds through a well-established two-step mechanism involving a carbocation intermediate. libretexts.org

Mechanism:

Protonation and Carbocation Formation : The reaction is initiated by the attack of the alkene's π-electron cloud on the electrophile (e.g., the proton from HBr). libretexts.org This addition follows Markovnikov's Rule , which states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. libretexts.org In this case, the proton adds to the terminal CH2 carbon, leading to the formation of a more stable tertiary carbocation on the adjacent carbon. The stability of this tertiary carbocation is the driving force for this regioselectivity.

Nucleophilic Attack : The resulting carbocation is a potent electrophile that is rapidly attacked by the nucleophile (e.g., the bromide ion, Br⁻). libretexts.org The nucleophile donates a pair of electrons to the positively charged carbon, forming a new carbon-halogen bond and yielding the final addition product.

Pericyclic reactions are concerted processes that occur through a cyclic transition state without the formation of intermediates. libretexts.orgmsu.edu The structure of Cyclohexanol, 1-(2-methyl-2-propenyl)- allows for potential participation in several types of pericyclic reactions, most notably the ene reaction.

Ene Reaction: The ene reaction is a group transfer process involving an alkene with an allylic hydrogen (the "ene") and a π-bonded species (the "enophile"). wikipedia.orgadichemistry.com In an intramolecular context, the 2-methyl-2-propenyl group can act as the enophile. The molecule contains allylic hydrogens on both the cyclohexyl ring (at C2 and C6) and the methyl group of the side chain. Under thermal conditions, a 1,5-hydrogen shift could occur from one of these allylic positions to the terminal carbon of the double bond, with a simultaneous shift of the π-electrons and formation of a new sigma bond, resulting in a bicyclic product. This concerted mechanism proceeds through a cyclic transition state. wikipedia.org

Cycloaddition Reactions: Cycloadditions involve two π-systems combining to form a ring via two new sigma bonds. adichemistry.comunina.it The most common example is the [4+2] cycloaddition, or Diels-Alder reaction. youtube.com The isolated double bond of the 2-methyl-2-propenyl group can act as the dienophile, reacting with a conjugated diene. This reaction is typically thermally allowed and proceeds in a single, concerted step, making it highly stereospecific. libretexts.org

Elimination Reactions from Cyclohexanol, 1-(2-methyl-2-propenyl)- Derivatives

Elimination reactions from derivatives of the title compound, where the hydroxyl group is converted into a better leaving group (e.g., -OTs, -Br, or protonated as -OH₂⁺), lead to the formation of alkenes. The specific mechanism—E1, E2, or E1cB—depends on the substrate, base, and reaction conditions.

The substrate, being a tertiary alcohol derivative, is well-suited for E1 and E2 pathways, while the E1cB mechanism is highly unlikely as it requires a particularly acidic proton and a poor leaving group, conditions not met here. amazonaws.comdalalinstitute.com

E1 (Elimination, Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate, analogous to the SN1 reaction. libretexts.org The first step, the departure of the leaving group to form a stable tertiary carbocation, is the slow, rate-determining step. libretexts.org A weak base then removes a proton from an adjacent carbon to form the double bond. ksu.edu.sa This pathway is favored by weak bases (e.g., water, alcohols) and protic solvents. amazonaws.com

E2 (Elimination, Bimolecular): This is a one-step, concerted mechanism where the base removes a proton from a β-carbon at the same time the leaving group departs. dalalinstitute.com The reaction rate depends on the concentration of both the substrate and the base. dalalinstitute.com It is favored by strong, often bulky bases and requires a specific anti-periplanar geometry between the departing proton and the leaving group. chemistrysteps.comchemistrysteps.com

E1cB (Elimination, Unimolecular, Conjugate Base): This two-step mechanism involves the initial removal of a proton by a strong base to form a carbanion intermediate (the conjugate base). dalalinstitute.comlibretexts.org The leaving group then departs in the second step. This pathway is uncommon and generally requires a very acidic proton (e.g., adjacent to a carbonyl group) and a poor leaving group. dalalinstitute.com

| Feature | E1 Mechanism | E2 Mechanism | E1cB Mechanism |

| Kinetics | Unimolecular (First-order) | Bimolecular (Second-order) | Unimolecular (from conjugate base) |

| Mechanism | Two steps, carbocation intermediate | One step, concerted | Two steps, carbanion intermediate |

| Substrate | 3° > 2° | 3° > 2° > 1° | Requires acidic β-hydrogen |

| Base | Weak base is sufficient | Requires a strong base | Requires a strong base |

| Leaving Group | Good leaving group required | Good leaving group required | Poor leaving group is tolerated |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry | No specific requirement |

When multiple β-hydrogens are available, elimination reactions can yield a mixture of isomeric alkenes. The distribution of these products is governed by regioselectivity and stereoselectivity.

Regioselectivity (Zaitsev's Rule): Both E1 and E2 reactions typically follow Zaitsev's Rule , which predicts that the major product will be the more substituted (and therefore more stable) alkene. libretexts.orgchemistrysteps.comlibretexts.org For a derivative of Cyclohexanol, 1-(2-methyl-2-propenyl)-, there are β-hydrogens on the adjacent C2 and C6 positions of the cyclohexane (B81311) ring. Removal of one of these protons leads to the formation of a double bond within the ring, resulting in a tetrasubstituted alkene. This is thermodynamically favored over the alternative Hofmann product, which would involve forming a less substituted, exocyclic double bond. Therefore, the Zaitsev product is expected to be the major product, especially under E1 conditions or with small, strong bases in E2 reactions. chemistrysteps.com

Stereoselectivity: In E1 reactions, the planarity of the carbocation intermediate allows the base to abstract a proton leading to the most stable alkene, which is typically the trans or (E)-isomer if applicable, though in this case, it leads to the Zaitsev product. chemistrysteps.com E2 reactions are highly stereoselective due to the requirement for an anti-periplanar arrangement. chemistrysteps.comchemistrysteps.com For an E2 elimination to occur on the cyclohexane ring, both the leaving group and the β-hydrogen must be in axial positions. chemistrysteps.comkhanacademy.org This strict geometric constraint can sometimes lead to the formation of the less stable Hofmann product if the hydrogen required for Zaitsev elimination is not in an anti-axial position relative to the leaving group. chemistrysteps.com

Nucleophilic Substitution Pathways at the Cyclohexanol Core (if applicable to derivatives)

Nucleophilic substitution at the tertiary carbon of the cyclohexanol core is a key competing pathway with elimination reactions, particularly under conditions that favor unimolecular processes. Direct substitution on the alcohol is not feasible due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). However, upon protonation with a strong acid (like HBr or HCl) or conversion of the alcohol to a tosylate, a good leaving group is created, enabling substitution. libretexts.orgyoutube.com

Given the tertiary nature of the substrate, the reaction will proceed via an SN1 (Substitution, Nucleophilic, Unimolecular) mechanism. masterorganicchemistry.com An SN2 reaction is sterically hindered and does not occur at a tertiary center. pressbooks.pub

The SN1 mechanism is a two-step process:

Formation of a Carbocation : The leaving group departs, forming a stable tertiary carbocation. This is the same intermediate formed in the E1 pathway and is the rate-determining step. masterorganicchemistry.comyoutube.com

Nucleophilic Attack : A nucleophile attacks the planar carbocation. This attack can occur from either face, which would lead to a racemic mixture if the carbon were a stereocenter.

Competition between SN1 and E1: Because the SN1 and E1 reactions share a common carbocation intermediate, they are competing processes that often occur simultaneously, yielding a mixture of substitution and elimination products. chemistrysteps.comyoutube.com Several factors can influence the product ratio:

Temperature : Higher temperatures favor elimination (E1) over substitution (SN1). Elimination reactions result in an increase in the number of molecules, making them entropically favored, a factor that becomes more significant at elevated temperatures. chemistrysteps.commasterorganicchemistry.com

Nucleophile/Base Character : The role of the reagent is critical. Stronger bases will favor elimination. Weakly basic, but strongly nucleophilic, reagents will favor substitution. For reagents that are weak bases and weak nucleophiles (like water or ethanol), a mixture of products is common. pressbooks.pub Using a non-nucleophilic acid like H₂SO₄ to protonate the alcohol will strongly favor the E1 pathway, as the conjugate base (HSO₄⁻) is a very poor nucleophile. masterorganicchemistry.com

Advanced Characterization and Spectroscopic Analysis in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of "Cyclohexanol, 1-(2-methyl-2-propenyl)-". Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.

In the ¹H NMR spectrum, the protons of the cyclohexyl ring are expected to appear as a series of multiplets in the upfield region, typically between δ 1.2 and 1.8 ppm. The protons of the 2-methyl-2-propenyl group would give rise to distinct signals. The vinylic protons would likely appear as singlets around δ 4.7-4.9 ppm. The methylene (B1212753) protons adjacent to the double bond would resonate as a singlet around δ 2.2 ppm, and the methyl protons on the double bond would also produce a singlet at approximately δ 1.7 ppm. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides further structural confirmation. The quaternary carbon of the cyclohexyl ring attached to the hydroxyl group and the 2-methyl-2-propenyl group would have a characteristic chemical shift in the range of δ 70-80 ppm. The carbons of the cyclohexyl ring would appear in the δ 20-40 ppm region. For the substituent, the quaternary vinylic carbon is expected around δ 145 ppm, while the terminal vinylic carbon (=CH₂) would be around δ 112 ppm. The methyl carbon would resonate at approximately δ 22 ppm, and the methylene carbon at around δ 45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclohexanol (B46403), 1-(2-methyl-2-propenyl)-

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclohexyl -CH₂- | 1.2 - 1.8 (m) | 20 - 40 |

| C-OH (quaternary) | - | 70 - 80 |

| -OH | Variable (br s) | - |

| =C(CH₃)CH₂- | 2.2 (s) | 45 |

| =C(CH₃)- | 1.7 (s) | 22 |

| =CH₂ | 4.7 - 4.9 (s) | 112 |

| =C(CH₃)- (quaternary) | - | 145 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions. m = multiplet, s = singlet, br s = broad singlet.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of "Cyclohexanol, 1-(2-methyl-2-propenyl)-", as well as for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₈O, corresponding to a molecular weight of 154.25 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 154 would be expected, although it may be weak due to the instability of tertiary alcohols. A prominent peak would likely be observed at M-18, corresponding to the loss of a water molecule, a common fragmentation pathway for alcohols. Another significant fragmentation would be the cleavage of the C-C bond between the cyclohexyl ring and the substituent, leading to characteristic fragment ions. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is also a common fragmentation pathway for alcohols. libretexts.orgyoutube.com

Table 2: Predicted Key Mass Spectral Fragments for Cyclohexanol, 1-(2-methyl-2-propenyl)-

| m/z | Predicted Fragment | Fragmentation Pathway |

| 154 | [C₁₀H₁₈O]⁺ | Molecular Ion |

| 136 | [C₁₀H₁₆]⁺ | Loss of H₂O |

| 99 | [C₆H₁₁O]⁺ | Cleavage of the substituent |

| 81 | [C₆H₉]⁺ | Dehydration of the cyclohexenyl cation |

| 55 | [C₄H₇]⁺ | 2-methyl-2-propenyl cation |

Advanced Chromatographic Methods for Purity and Isomer Separation (e.g., Chiral Gas Chromatography)

Advanced chromatographic techniques are essential for assessing the purity of "Cyclohexanol, 1-(2-methyl-2-propenyl)-" and for separating its stereoisomers. Since the molecule contains a chiral center at the C-1 position of the cyclohexanol ring, it exists as a pair of enantiomers.

Chiral gas chromatography (GC) is a highly effective method for the separation of these enantiomers. chromatographyonline.com This technique typically employs a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. chromatographyonline.comnih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. For tertiary allylic alcohols, derivatization to more volatile esters, such as acetates, can sometimes improve the separation efficiency on certain chiral columns. nih.gov The choice of the specific chiral column and the temperature program are critical parameters that need to be optimized for achieving baseline separation of the enantiomers.

Table 3: General Parameters for Chiral GC Separation of Chiral Alcohols

| Parameter | Typical Condition |

| Column Type | Chiral Stationary Phase (e.g., modified β-cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 200-250 °C |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | Optimized gradient (e.g., 50 °C to 200 °C at 5 °C/min) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the IR spectrum of "Cyclohexanol, 1-(2-methyl-2-propenyl)-", the most characteristic absorption bands would be those corresponding to the hydroxyl (-OH) group and the carbon-carbon double bond (C=C) of the alkenyl group.

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. The C-O stretching vibration would appear as a strong band in the range of 1000-1200 cm⁻¹. The presence of the double bond would be confirmed by a medium-intensity C=C stretching absorption around 1650 cm⁻¹ and a C-H stretching absorption for the vinylic protons slightly above 3000 cm⁻¹. The C-H stretching vibrations of the saturated cyclohexyl ring and the methyl/methylene groups would be observed just below 3000 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for Cyclohexanol, 1-(2-methyl-2-propenyl)-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alcohol (C-O) | C-O Stretch | 1000 - 1200 | Strong |

| Alkene (C=C) | C=C Stretch | ~1650 | Medium |

| Vinylic C-H | C-H Stretch | >3000 | Medium |

| Alkyl C-H | C-H Stretch | <3000 | Strong |

Theoretical and Computational Chemistry Studies

Conformational Analysis of Cyclohexanol (B46403), 1-(2-methyl-2-propenyl)-gmu.eduutdallas.eduopenochem.org

The conformational landscape of Cyclohexanol, 1-(2-methyl-2-propenyl)- is primarily dictated by the cyclohexane (B81311) ring, which preferentially adopts a chair conformation to minimize angular and torsional strain. gmu.edu The substituents on the C1 carbon, the hydroxyl (-OH) group and the 1-(2-methyl-2-propenyl)- group, can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions, particularly 1,3-diaxial interactions. openochem.org

The two primary chair conformations result from a ring flip, which interconverts axial and equatorial substituents. gmu.edu In the case of Cyclohexanol, 1-(2-methyl-2-propenyl)-, the bulky 1-(2-methyl-2-propenyl)- group experiences significant steric hindrance with the axial hydrogens at the C3 and C5 positions when it is in an axial orientation. openochem.org To alleviate this steric strain, the equilibrium will strongly favor the conformer where the larger 1-(2-methyl-2-propenyl)- group occupies the more spacious equatorial position. The smaller hydroxyl group would consequently be in the axial position in this more stable conformer.

Table 1: Predicted Relative Energies of Cyclohexanol, 1-(2-methyl-2-propenyl)- Conformers

| Conformer | 1-(2-methyl-2-propenyl)- Position | Hydroxyl Position | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| A | Equatorial | Axial | 0 (most stable) | >95 |

| B | Axial | Equatorial | > 5 | <5 |

Note: The values presented are theoretical predictions based on general principles of conformational analysis and may vary depending on the computational method and level of theory used.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictionmdpi.commdpi.comtaylorfrancis.com

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Cyclohexanol, 1-(2-methyl-2-propenyl)-. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution. mdpi.com

By performing DFT calculations, one can obtain the molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms. These calculations would confirm the conformational preferences predicted by simpler models, providing precise bond lengths, bond angles, and dihedral angles.

Furthermore, the electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For Cyclohexanol, 1-(2-methyl-2-propenyl)-, the HOMO is likely to be localized on the electron-rich double bond of the propenyl group and the lone pairs of the oxygen atom, while the LUMO may be associated with the antibonding orbitals of the C=C double bond or the C-O bond.

Electrostatic potential maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 2: Predicted Electronic Properties of Cyclohexanol, 1-(2-methyl-2-propenyl)- from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates potential for electrophilic attack at the double bond or oxygen. |

| LUMO Energy | ~ 1.5 eV | Suggests susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 8.0 eV | Indicates moderate kinetic stability. |

| Dipole Moment | ~ 1.8 D | Reflects the polarity of the molecule due to the hydroxyl group. |

Note: These are estimated values and the actual results will depend on the chosen DFT functional and basis set.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for modeling reaction mechanisms and analyzing the transition states of reactions involving Cyclohexanol, 1-(2-methyl-2-propenyl)-. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures and energies of transition states, which are the energy maxima along the reaction coordinate.

For instance, the acid-catalyzed dehydration of Cyclohexanol, 1-(2-methyl-2-propenyl)- could be modeled. Computational methods can be used to explore the different possible reaction pathways, such as E1 or E2 mechanisms, and determine the activation energies for each step. This would involve calculating the energies of the protonated alcohol, the carbocation intermediate (in an E1 pathway), and the transition states leading to the various possible alkene products. The calculations can help predict the regioselectivity and stereoselectivity of the reaction.

Table 3: Hypothetical Activation Energies for Acid-Catalyzed Dehydration of Cyclohexanol, 1-(2-methyl-2-propenyl)-

| Reaction Step | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| Protonation of hydroxyl group | Acid-Base | Low |

| Loss of water to form carbocation | E1 | High (Rate-determining) |

| Deprotonation to form alkene | E1 | Low |

Note: The presented data is hypothetical and serves to illustrate the type of information that can be obtained from reaction mechanism modeling.

Prediction of Spectroscopic Properties through Computational Methodsaalto.finsf.gov

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. aalto.finsf.gov For Cyclohexanol, 1-(2-methyl-2-propenyl)-, these calculations can provide theoretical infrared (IR), nuclear magnetic resonance (NMR), and mass spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would show characteristic peaks for the O-H stretch of the alcohol, the C=C stretch of the alkene, and the various C-H and C-O stretching and bending modes. Comparing the computed spectrum with an experimental one can aid in the identification and structural confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predictions are based on calculating the magnetic shielding of each nucleus. The calculated chemical shifts, when referenced against a standard, can be compared to experimental NMR data to assist in the assignment of peaks and the elucidation of the molecule's structure and conformation.

Mass Spectrometry: While direct prediction of mass spectra is more complex, computational methods can be used to calculate the energies of potential fragment ions. This information can help in understanding the fragmentation patterns observed in an experimental mass spectrum, aiding in the structural analysis of the molecule.

Table 4: Predicted Spectroscopic Data for Cyclohexanol, 1-(2-methyl-2-propenyl)-

| Spectroscopic Technique | Predicted Key Signals |

| IR Spectroscopy | ~3400 cm⁻¹ (O-H stretch), ~1650 cm⁻¹ (C=C stretch) |

| ¹H NMR Spectroscopy | ~4.7-4.9 ppm (alkene protons), ~1.0-2.0 ppm (cyclohexane and methyl protons) |

| ¹³C NMR Spectroscopy | ~145 ppm (alkene C), ~112 ppm (alkene CH₂), ~70 ppm (C-OH) |

Note: These are approximate predictions. Actual experimental values may vary based on solvent and other experimental conditions.

Applications in Chemical Synthesis and Materials Science Non Biological/non Medical

Role as an Intermediate in Organic Synthesis

The presence of both a hydroxyl group and a double bond allows Cyclohexanol (B46403), 1-(2-methyl-2-propenyl)- to undergo a variety of chemical transformations, positioning it as a versatile intermediate for the synthesis of more complex structures.

The structure of Cyclohexanol, 1-(2-methyl-2-propenyl)- is particularly suited for the synthesis of spirocyclic compounds. Spirocycles, which contain two rings connected by a single common atom, are significant structural motifs in many natural products and pharmacologically active compounds.

Acid-catalyzed intramolecular cyclization of 1-(alkenyl)cyclohexanols is a known strategy for the formation of spiro[5.5]undecane systems. banglajol.inforesearchgate.netnih.govgatech.edursc.orgrsc.org In the case of Cyclohexanol, 1-(2-methyl-2-propenyl)-, treatment with a Lewis or Brønsted acid could initiate a reaction cascade. Protonation of the hydroxyl group would lead to the formation of a tertiary carbocation on the cyclohexane (B81311) ring. This carbocation could then be attacked by the nucleophilic double bond of the methallyl group, leading to the formation of a new carbon-carbon bond and the subsequent closure of a second six-membered ring, thus forming a spiro[5.5]undecane skeleton. The specific substitution pattern of the starting material would influence the final structure of the resulting spiro compound. researchgate.netresearchgate.netgoogle.com

The reactivity of the alkene moiety also allows for various addition reactions, which can be exploited to build molecular complexity. For instance, reactions such as epoxidation, dihydroxylation, or ozonolysis of the double bond can introduce new functional groups, which can then be further elaborated to construct intricate molecular frameworks. youtube.com

The dual functionality of Cyclohexanol, 1-(2-methyl-2-propenyl)- makes it a potential monomer for the synthesis of functional polymers. tib.eumtu.eduempa.ch The methallyl group can participate in polymerization reactions, while the hydroxyl group remains available for subsequent post-polymerization modification.

Potential in Materials Science Research

The unique chemical structure of Cyclohexanol, 1-(2-methyl-2-propenyl)- suggests its potential utility in the development of new materials with tailored properties.

The 2-methyl-2-propenyl group can be polymerized via various mechanisms, including free radical, cationic, or coordination polymerization. msu.edu Homopolymerization of this monomer would result in a polymer with pendant cyclohexanol groups. These hydroxyl groups can significantly influence the properties of the resulting polymer, for example, by increasing its hydrophilicity and providing sites for hydrogen bonding. This could lead to materials with interesting thermal and mechanical properties.

Furthermore, Cyclohexanol, 1-(2-methyl-2-propenyl)- could be used as a comonomer in copolymerization reactions with other vinyl monomers. mdpi.com This would allow for the incorporation of hydroxyl functionality into a wide range of existing polymer systems, thereby modifying their properties for specific applications. For example, incorporating this monomer into a hydrophobic polymer backbone could enhance its adhesion, dyeability, or moisture absorption characteristics. The reactivity of the pendant hydroxyl groups also offers a platform for creating graft copolymers, where new polymer chains are grown from the main polymer backbone. nih.gov

The derivatives of Cyclohexanol, 1-(2-methyl-2-propenyl)- may find applications as specialty chemicals, particularly in the flavor and fragrance industry. wordpress.comresearchgate.netbeilstein-journals.org The molecular structure, combining a cyclic alcohol with an unsaturated side chain, is a common feature in many fragrance compounds. nih.gov Chemical modifications of the parent molecule, such as esterification of the hydroxyl group or transformation of the double bond, could lead to a variety of compounds with different odor profiles. For instance, ester derivatives of cyclic alcohols are often used in perfumery for their fruity and floral notes. google.com The specific combination of the bulky cyclohexyl ring and the methallyl group could result in unique and valuable organoleptic properties.

Environmental Aspects in Chemical Research

Environmental Fate and Degradation Studies

While specific studies on Cyclohexanol (B46403), 1-(2-methyl-2-propenyl)- are scarce, its structural features—a substituted cyclohexanol ring and a methyl-2-propenyl group—allow for informed predictions regarding its behavior in the environment.

The biodegradation of organic compounds is a key process in their removal from the environment. For Cyclohexanol, 1-(2-methyl-2-propenyl)-, biodegradation would likely be initiated by microbial enzymatic action on its functional groups.

In aquatic and terrestrial ecosystems, microorganisms possess a vast arsenal (B13267) of enzymes capable of transforming xenobiotic compounds. The biodegradation of Cyclohexanol, 1-(2-methyl-2-propenyl)- would likely proceed through several stages. Initially, oxidation of the alcohol group to a ketone, forming the corresponding cyclohexanone (B45756) derivative, is a probable first step. This is a common metabolic pathway for cyclic alcohols. Subsequently, the double bond in the 2-methyl-2-propenyl side chain is susceptible to epoxidation or hydration, leading to the formation of more polar and water-soluble intermediates.

Further degradation would likely involve ring cleavage of the cyclohexyl moiety, a process that has been observed for other alicyclic compounds. This typically occurs after the introduction of additional hydroxyl groups, making the ring more susceptible to enzymatic attack. The ultimate fate of the carbon skeleton would be its entry into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to its mineralization to carbon dioxide and water.

The rate and extent of biodegradation will be influenced by a variety of environmental factors, as detailed in the table below.

| Environmental Factor | Influence on Biodegradation |

| Microbial Population | The presence of microbial communities with the appropriate enzymatic machinery is crucial for degradation to occur. |

| Temperature | Affects microbial activity and enzyme kinetics, with optimal temperatures leading to faster degradation rates. |

| pH | Can influence the ionization state of the compound and the activity of microbial enzymes. |

| Oxygen Availability | The initial steps of degradation, particularly hydroxylation and oxidation, are often oxygen-dependent. |

| Nutrient Availability | Microbial growth and metabolism are dependent on the availability of essential nutrients like nitrogen and phosphorus. |

In addition to biodegradation, abiotic processes can contribute to the transformation of chemical compounds in the environment. For Cyclohexanol, 1-(2-methyl-2-propenyl)-, key abiotic degradation pathways would include photolysis and hydrolysis.

Photolysis , or degradation by light, could be a significant process, particularly in the atmosphere or sunlit surface waters. The double bond in the 2-methyl-2-propenyl group can absorb ultraviolet radiation, leading to its cleavage or rearrangement. The presence of photosensitizers in the environment, such as humic acids, could accelerate this process.

Hydrolysis , the reaction with water, is less likely to be a primary degradation pathway for the main structure of Cyclohexanol, 1-(2-methyl-2-propenyl)-, as ether and ester functional groups, which are more susceptible to hydrolysis, are absent. However, under certain pH conditions, acid- or base-catalyzed reactions could potentially occur, albeit likely at a slower rate than biodegradation or photolysis.

Research on Green Analytical Chemistry for Environmental Monitoring of Cyclohexanol, 1-(2-methyl-2-propenyl)-

Green analytical chemistry aims to develop analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances and minimizing waste generation. The monitoring of volatile organic compounds (VOCs) like Cyclohexanol, 1-(2-methyl-2-propenyl)- in environmental matrices such as water, air, and soil can benefit significantly from these principles.

Given its expected volatility, analytical methods for Cyclohexanol, 1-(2-methyl-2-propenyl)- would likely involve gas chromatography (GC) coupled with a suitable detector, most commonly a mass spectrometer (MS). thermofisher.comresearchgate.netwikipedia.org Green approaches to this analysis focus on minimizing solvent use in the sample preparation stage.

Solid-Phase Microextraction (SPME) is a prime example of a green sample preparation technique. mdpi.comnih.govmdpi.com It is a solvent-free method that uses a coated fiber to extract and concentrate analytes from a sample before their introduction into the GC-MS system. mdpi.comnih.gov This technique is particularly well-suited for the analysis of VOCs in water and air samples.

The table below compares conventional and green analytical techniques that could be applied to the monitoring of Cyclohexanol, 1-(2-methyl-2-propenyl)-.

| Analytical Step | Conventional Method | Green Alternative | Advantages of Green Alternative |

| Extraction | Liquid-Liquid Extraction (LLE) using large volumes of organic solvents. | Solid-Phase Microextraction (SPME), Headspace Analysis | Reduces or eliminates solvent consumption, minimizes waste, and can be automated. mdpi.comnih.govmdpi.com |

| Separation & Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Miniaturized GC-MS systems, Fast GC techniques | Reduces energy consumption and the use of carrier gases. |

| Solvents | Use of hazardous organic solvents (e.g., dichloromethane, hexane). | Use of benign solvents (e.g., supercritical fluids, ionic liquids) if extraction is necessary. | Reduces environmental impact and improves operator safety. mdpi.com |

Further research into the development of specific SPME fiber coatings with high affinity for Cyclohexanol, 1-(2-methyl-2-propenyl)- could enhance the sensitivity and selectivity of the analytical method. Additionally, the development of portable analytical systems based on these green principles would allow for on-site monitoring, providing real-time data on the environmental presence of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.